N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine
Overview
Description
N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine: is a complex organic compound known for its unique structural and magnetic properties. It is often used in the synthesis of tetranuclear lanthanide complexes, which exhibit significant slow magnetic relaxation and magnetocaloric effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine typically involves the condensation reaction between benzene-1,2-diamine and 3-hydroxylsalicylaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods: : While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the reaction conditions and purity of the starting materials to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Coordination: It forms coordination complexes with various metal ions, which is a significant aspect of its chemical behavior.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Metal Ions: Lanthanide ions such as dysprosium and gadolinium are commonly used in coordination reactions.
Major Products
Oxidation Products: Oxidized derivatives of the original compound.
Coordination Complexes: Tetranuclear lanthanide complexes with unique magnetic properties.
Scientific Research Applications
Chemistry
Biology and Medicine
- Potential applications in magnetic resonance imaging (MRI) due to its magnetic properties.
Industry
Mechanism of Action
The compound exerts its effects primarily through the formation of coordination complexes with metal ions. The molecular targets are the metal ions, and the pathways involved include the coordination of the hydroxyl and imine groups to the metal centers .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(salicylidene)benzene-1,2-diamine: Lacks the hydroxyl groups, resulting in different chemical and physical properties.
N,N-bis(3-methoxysalicylidene)benzene-1,2-diamine: Contains methoxy groups instead of hydroxyl groups, affecting its reactivity and coordination behavior.
Uniqueness: : N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine is unique due to its ability to form stable tetranuclear lanthanide complexes with significant magnetic properties, which are not commonly observed in similar compounds .
Properties
IUPAC Name |
3-[[2-[(2,3-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-17-9-3-5-13(19(17)25)11-21-15-7-1-2-8-16(15)22-12-14-6-4-10-18(24)20(14)26/h1-12,23-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQSZQJYBIRPHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC=C2)O)O)N=CC3=C(C(=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175632 | |
Record name | 3,3′-[1,2-Phenylenebis(nitrilomethylidyne)]bis[1,2-benzenediol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149490-62-0 | |
Record name | 3,3′-[1,2-Phenylenebis(nitrilomethylidyne)]bis[1,2-benzenediol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149490-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-[1,2-Phenylenebis(nitrilomethylidyne)]bis[1,2-benzenediol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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